

Application Notes and Protocols for Rhodamine 800 in Near-Infrared (NIR) Imaging

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Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B170763

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Introduction to Rhodamine 800

Rhodamine 800 is a fluorescent dye that belongs to the rhodamine family of compounds. It exhibits strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum, typically with excitation maxima around 680-690 nm and emission maxima around 700-720 nm.[1] This characteristic makes it a valuable tool for in vivo and deep-tissue imaging, as longer wavelength light can penetrate biological tissues more effectively with reduced autofluorescence compared to visible light. Its applications span various research areas, including cell biology, oncology, and cardiovascular studies.

Rhodamine 800 can be used as a standalone imaging agent, often for mitochondrial staining, or conjugated to targeting moieties such as antibodies to visualize specific cells or tissues of interest.

Photophysical Properties of Rhodamine 800

The performance of a fluorescent dye is dictated by its photophysical properties. Understanding these characteristics is crucial for selecting the appropriate imaging parameters and interpreting experimental results. The key photophysical properties of **Rhodamine 800** are summarized in the table below.

Property	Value	Solvent/Conditions
Excitation Maximum (λ_{ex})	682 nm	Methanol
693 nm	Myocardial Tissue	
Emission Maximum (λ_{em})	704 nm	Methanol[2]
>720 nm	Myocardial Tissue[1]	
Molar Extinction Coefficient (ϵ)	$\sim 113,000 \text{ cm}^{-1}\text{M}^{-1}$	Ethanol
Fluorescence Quantum Yield (Φ)	0.25	Ethanol
Fluorescence Lifetime (τ)	0.68 ns	PBS
1.90 ns	Plasma	
1.86 ns	Blood	

Applications and Experimental Protocols

Mitochondrial Staining in Live Cells

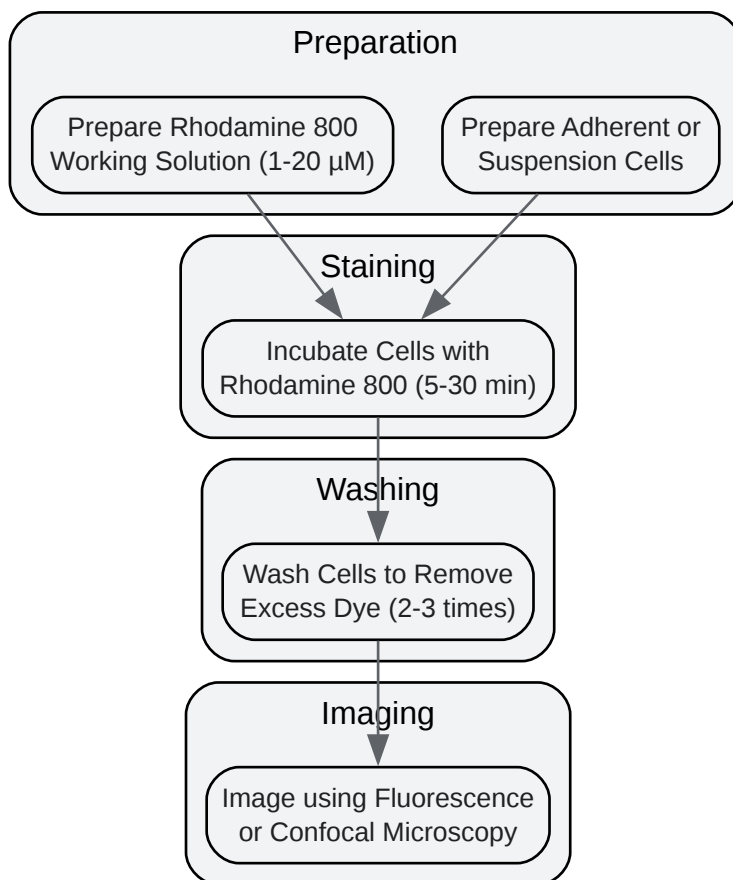
Rhodamine 800 is a lipophilic cation that readily penetrates the cell membrane and accumulates in mitochondria due to the negative mitochondrial membrane potential. This property allows for the specific visualization of mitochondria in living cells.

Experimental Protocol: Live-Cell Mitochondrial Staining

- Reagent Preparation:
 - Prepare a 1-10 mM stock solution of **Rhodamine 800** in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C , protected from light.
 - On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., serum-free cell culture medium, HBSS, or PBS) to a final working concentration of 1-20 μM . [3] The optimal concentration should be determined empirically for each cell type.
- Cell Preparation:

- Adherent Cells: Culture cells on sterile glass coverslips or in imaging-compatible multi-well plates.
- Suspension Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes, discard the supernatant, and wash twice with PBS.
- Staining:
 - Adherent Cells: Remove the culture medium and add the **Rhodamine 800** working solution to cover the cells. Incubate for 5-30 minutes at room temperature, protected from light.
 - Suspension Cells: Resuspend the cell pellet in the **Rhodamine 800** working solution and incubate for 5-30 minutes at room temperature, protected from light.
- Washing:
 - Adherent Cells: Aspirate the staining solution and wash the cells 2-3 times with fresh, pre-warmed culture medium or PBS.
 - Suspension Cells: Centrifuge the cells at 1000 x g for 5 minutes, discard the supernatant, and resuspend the cells in fresh medium or PBS. Repeat the wash step 2-3 times.
- Imaging:
 - Image the stained cells using a fluorescence microscope or confocal microscope equipped with appropriate filters for the near-infrared region (Excitation: ~680 nm, Emission: ~700-750 nm).

Workflow for Live-Cell Mitochondrial Staining with Rhodamine 800



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Caption: Workflow for staining mitochondria in live cells using **Rhodamine 800**.

Bioconjugation for Targeted Imaging

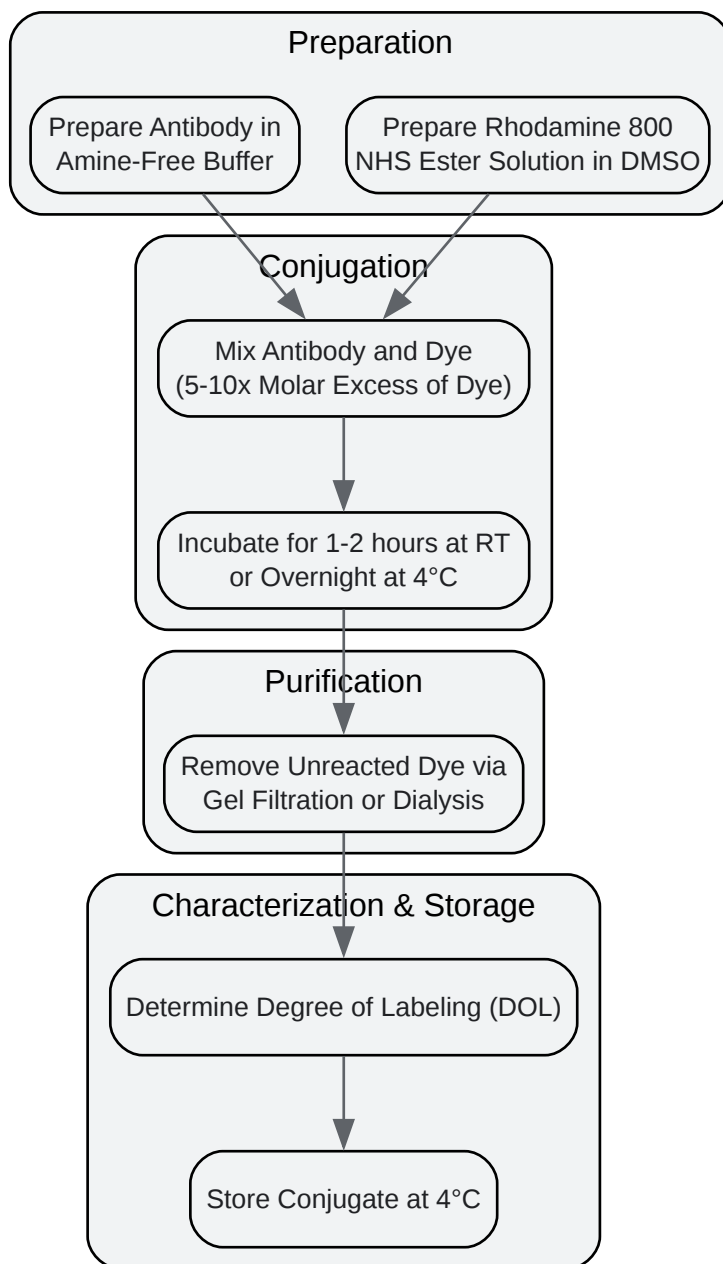
Rhodamine 800 can be chemically modified with reactive groups, such as N-hydroxysuccinimide (NHS) esters or maleimides, to enable its conjugation to biomolecules like antibodies. This allows for the targeted delivery of the fluorophore to specific cell surface receptors or antigens, facilitating highly specific in vivo imaging.

Experimental Protocol: Antibody Conjugation with **Rhodamine 800** NHS Ester

This protocol is a general guideline and may require optimization based on the specific antibody and application.

- Reagent Preparation:
 - Dissolve the antibody to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
 - Dissolve **Rhodamine 800** NHS ester in anhydrous DMSO to a final concentration of 10 mM immediately before use.
- Conjugation Reaction:
 - Add the **Rhodamine 800** NHS ester solution to the antibody solution at a molar ratio of 5:1 to 10:1 (dye:protein).
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
- Purification:
 - Remove unreacted dye and byproducts by gel filtration (e.g., using a PD-10 desalting column) or dialysis against PBS.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of **Rhodamine 800** (~680 nm).
- Storage:
 - Store the purified **Rhodamine 800**-antibody conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Workflow for Antibody Conjugation with Rhodamine 800 NHS Ester



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Caption: General workflow for conjugating **Rhodamine 800** NHS ester to an antibody.

In Vivo Near-Infrared Imaging

The favorable photophysical properties of **Rhodamine 800** make it well-suited for in vivo NIR fluorescence imaging. When conjugated to a targeting ligand, such as an antibody or peptide, it

can be used to visualize and quantify biological processes in living animals, such as tumor growth and metastasis.

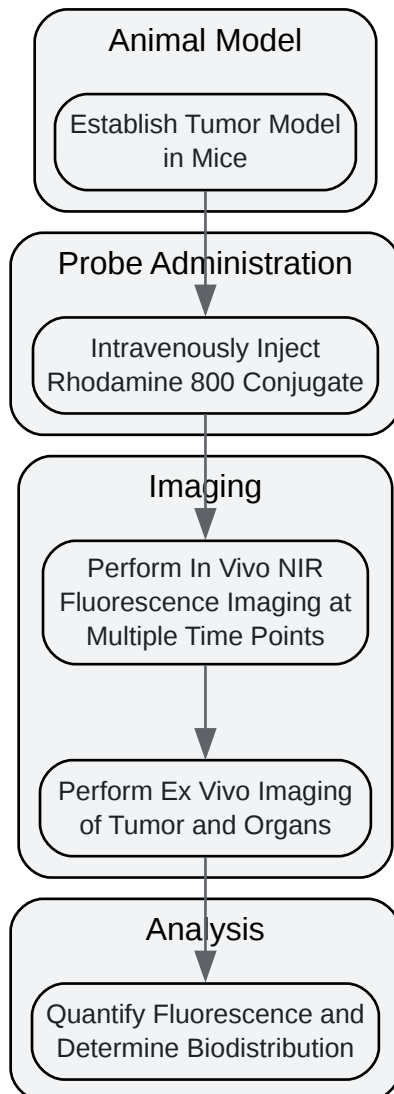
Experimental Protocol: In Vivo Tumor Imaging in a Mouse Model

This protocol provides a general framework for in vivo imaging and should be adapted based on the specific tumor model, targeting agent, and imaging system. All animal procedures must be performed in accordance with institutional guidelines.

- Animal Model:
 - Establish a tumor model in immunocompromised mice (e.g., subcutaneous or orthotopic xenografts).
- Probe Preparation and Administration:
 - Prepare the **Rhodamine 800**-conjugated targeting agent in a sterile, biocompatible buffer (e.g., PBS).
 - Administer the probe to the tumor-bearing mice via intravenous (tail vein) injection. The optimal dose should be determined empirically.
- In Vivo Imaging:
 - At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system (e.g., IVIS).
 - Use appropriate excitation and emission filters for **Rhodamine 800** (e.g., Excitation: 675/30 nm, Emission: 720/20 nm).
- Ex Vivo Imaging and Biodistribution:
 - At the final time point, euthanize the mice and dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
 - Perform ex vivo NIR fluorescence imaging of the excised tissues to confirm the in vivo signal and assess the biodistribution of the probe.

- Data Analysis:
 - Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio and the pharmacokinetic profile of the imaging agent.

Workflow for In Vivo Tumor Imaging with a Rhodamine 800 Conjugate



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Caption: Workflow for in vivo tumor imaging using a **Rhodamine 800**-conjugated probe.

Conclusion

Rhodamine 800 is a versatile and powerful near-infrared fluorophore with a growing number of applications in biomedical research. Its favorable photophysical properties, including deep-tissue penetration and low autofluorescence, make it an excellent choice for a wide range of imaging modalities, from live-cell microscopy to in vivo animal studies. The protocols provided in these application notes offer a starting point for researchers to incorporate **Rhodamine 800** into their experimental workflows. As with any fluorescent probe, optimization of staining conditions, conjugation reactions, and imaging parameters is essential for achieving high-quality, reproducible results.

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